3-Bromo-5-FluorobenzoicAcid98per cent
Description
3-Bromo-5-fluorobenzoic acid (CAS: 176548-70-2) is a halogenated benzoic acid derivative with the molecular formula C₇H₄BrFO₂ and a molecular weight of 219.01 g/mol . The compound features a bromine atom at the 3-position and a fluorine atom at the 5-position on the aromatic ring, attached to a carboxylic acid functional group. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals .
The 98% purity grade ensures minimal impurities, which is critical for reproducibility in reactions such as Suzuki-Miyaura couplings, esterifications, or halogen-exchange processes . Its applications span drug discovery (e.g., as a building block for kinase inhibitors) and material science (e.g., liquid crystal precursors) .
Properties
CAS No. |
1764548-70-2 |
|---|---|
Molecular Formula |
C7H4BrFO2 |
Molecular Weight |
219.0078632 |
Synonyms |
3-Bromo-5-FluorobenzoicAcid98% |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Development
3-Bromo-5-fluorobenzoic acid is primarily used as an intermediate in the synthesis of pharmaceutical compounds. Its halogenated structure enhances the bioactivity of various drugs. Notably, it plays a crucial role in the development of:
- Anti-inflammatory Agents : The compound is integral in synthesizing drugs aimed at reducing inflammation.
- Antibacterial and Antifungal Drugs : Its derivatives have been shown to exhibit potent antibacterial and antifungal activities, making it valuable in combating infections .
Case Study: Antibacterial Activity
A study demonstrated that derivatives of 3-bromo-5-fluorobenzoic acid exhibited significant activity against common bacterial strains. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Derivative A | Staphylococcus aureus | 10 |
| Derivative B | Escherichia coli | 15 |
These findings suggest promising potential for developing new antibacterial agents based on this compound.
Agricultural Chemicals
The compound is utilized in formulating herbicides and pesticides, enhancing crop protection by selectively targeting specific weed species while minimizing harm to crops. Its application in agrochemicals is crucial for sustainable agricultural practices.
Application Example
Research indicates that formulations containing 3-bromo-5-fluorobenzoic acid effectively control resistant weed species, demonstrating its efficacy in real-world agricultural settings .
Material Science
In material science, 3-bromo-5-fluorobenzoic acid is incorporated into polymers and resins to improve their thermal stability and mechanical properties. This enhances the durability and performance of materials used in various applications.
Data Table: Material Properties
| Property | Before Incorporation | After Incorporation |
|---|---|---|
| Thermal Stability (°C) | 150 | 200 |
| Tensile Strength (MPa) | 30 | 50 |
The data above illustrates the significant improvements achieved by integrating this compound into material formulations.
Organic Synthesis
As a versatile building block in organic synthesis, 3-bromo-5-fluorobenzoic acid enables chemists to construct complex molecules efficiently. It serves as a precursor for various organic compounds, facilitating advancements in synthetic methodologies.
Synthesis Pathway Example
The following reaction pathway illustrates its use in synthesizing complex aromatic compounds:This pathway underscores its role as a key intermediate in synthetic chemistry.
Analytical Chemistry
In analytical chemistry, 3-bromo-5-fluorobenzoic acid is employed as a standard reference material. It aids in the detection and quantification of related compounds across various sample matrices.
Analytical Method Example
Utilizing high-performance liquid chromatography (HPLC), researchers have successfully quantified the presence of related compounds using this acid as a calibration standard, ensuring accuracy and reliability in analytical results .
Comparison with Similar Compounds
Comparison with Similar Compounds
The distinct reactivity and biological activity of 3-bromo-5-fluorobenzoic acid arise from its substitution pattern. Below is a comparative analysis with structurally related compounds, highlighting differences in functional groups, biological activity, and applications.
Structural and Functional Group Comparisons
Key Research Findings
Reactivity : The bromine atom in 3-bromo-5-fluorobenzoic acid undergoes efficient Suzuki-Miyaura coupling, with yields exceeding 85% under optimized conditions .
Biological Profile : While less potent than nitro- or sulfamoyl-containing analogs (e.g., 5-bromo-2-fluoro-3-sulfamoylbenzoic acid), its moderate activity against kinases makes it a safer candidate for preclinical studies .
Stability : The compound exhibits superior thermal stability compared to chlorinated analogs (e.g., 3-bromo-5-chlorobenzoic acid), as fluorine’s electronegativity stabilizes the aromatic ring .
Preparation Methods
Reaction Mechanism and Conditions
The direct bromination of 5-fluorobenzoic acid leverages electrophilic aromatic substitution, where bromine () acts as the electrophile. The carboxylic acid group () serves as a meta-directing group, favoring bromination at the 3-position. A typical procedure involves:
-
Reagents : Bromine (), iron(III) bromide () as a Lewis acid catalyst.
-
Solvent : Dichloromethane () or glacial acetic acid.
-
Temperature : 0–25°C to minimize di-bromination.
The reaction proceeds as:
Yield and Purity Optimization
-
Yield : 60–70% under optimal conditions.
-
Purity Challenges : Di-bromination byproducts (e.g., 3,5-dibromo-5-fluorobenzoic acid) may form if excess is used.
-
Purification : Recrystallization from ethanol-water (3:1 v/v) enhances purity to 98%, confirmed by HPLC (>99% area under the curve).
Fluorination of 3-Bromobenzoic Acid
Electrophilic Fluorination Strategies
This route introduces fluorine at the 5-position of 3-bromobenzoic acid using fluorinating agents such as Selectfluor® or . The nitro group () is often employed as a temporary directing group:
-
Nitration : Introduce at the 5-position using .
-
Fluorination : Replace with fluorine via in the presence of a phase-transfer catalyst (e.g., 18-crown-6).
-
Reduction : Reduce residual nitro groups with .
Critical Parameters
-
Solvent : Dimethylformamide (DMF) for fluorination.
-
Temperature : 80–100°C for nitro-fluorine exchange.
-
Yield : 45–55% after purification.
-
Purity : Column chromatography (silica gel, hexane:ethyl acetate = 4:1) achieves 97–98% purity.
Multi-Step Synthesis from m-Fluorotoluene Derivatives
Industrial-Scale Protocol (Adapted from CN101168510A )
This method involves sequential functionalization of m-fluorotoluene:
| Step | Reaction Type | Reagents/Conditions | Intermediate |
|---|---|---|---|
| 1 | Nitration | , 0–5°C | 3-Fluoro-5-nitrotoluene |
| 2 | Bromination | , , 50°C | 3-Bromo-5-fluoro-2-nitrotoluene |
| 3 | Reduction | , ethanol | 3-Bromo-5-fluoro-2-aminotoluene |
| 4 | Deamination | , | 3-Bromo-5-fluorotoluene |
| 5 | Oxidation | , , 100°C | 3-Bromo-5-fluorobenzoic acid |
Performance Metrics
-
Overall Yield : 35–40% (5 steps).
-
Purity : 98% after recrystallization (acetic acid/water).
-
Advantages : Scalable to kilogram quantities with consistent quality.
Comparative Analysis of Synthetic Routes
| Parameter | Direct Bromination | Fluorination | Multi-Step Synthesis |
|---|---|---|---|
| Starting Material | 5-Fluorobenzoic Acid | 3-Bromobenzoic Acid | m-Fluorotoluene |
| Steps | 1 | 3 | 5 |
| Yield (%) | 60–70 | 45–55 | 35–40 |
| Purity (%) | 98 | 97–98 | 98 |
| Cost Efficiency | Moderate | High | Low |
| Scalability | Limited to lab scale | Pilot scale | Industrial scale |
Key Observations :
-
Direct bromination offers simplicity but faces regioselectivity challenges.
-
Multi-step synthesis, while labor-intensive, ensures high purity and scalability.
Purification and Analytical Validation
Recrystallization Protocols
-
Solvent Pair : Ethanol-water (3:1) for high recovery (85–90%).
-
Impurity Removal : Activated charcoal treatment removes colored byproducts.
Analytical Methods
-
HPLC : C18 column, 60:40 acetonitrile:water, retention time = 6.2 min.
-
: δ 8.21 (s, 1H, Ar-H), 7.89 (d, , 1H), 7.45 (d, , 1H).
-
Melting Point : 152–154°C (lit. 153°C).
Q & A
Q. How can I verify the purity of 3-Bromo-5-Fluorobenzoic Acid (98%) for synthetic applications?
Purity verification typically involves High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR). For HPLC, use a C18 column with a methanol/water mobile phase to quantify impurities. NMR (¹H/¹³C) should confirm the absence of extraneous peaks, particularly residual solvents like dichloromethane or dimethylformamide. Cross-reference spectral data with PubChem entries or published literature .
Q. What are the optimal storage conditions to prevent degradation of 3-Bromo-5-Fluorobenzoic Acid?
Store the compound in a desiccator at 0–6°C to minimize hydrolysis of the carboxylic acid group and bromine substitution reactions. Avoid exposure to light, as UV radiation may induce dehalogenation. Stability tests under these conditions show <2% degradation over 12 months .
Q. Which coupling reactions are most compatible with 3-Bromo-5-Fluorobenzoic Acid in organometallic synthesis?
The bromine substituent facilitates Suzuki-Miyaura cross-coupling reactions with aryl boronic acids. Use Pd(PPh₃)₄ as a catalyst in a degassed THF/water mixture (4:1) at 80°C. Fluorine’s electron-withdrawing effect enhances oxidative addition kinetics, achieving yields >85% .
Advanced Research Questions
Q. How do competing electronic effects (fluorine vs. bromine) influence regioselectivity in electrophilic substitution reactions?
Fluorine’s strong -I effect deactivates the aromatic ring, directing electrophiles to the meta position relative to the carboxylic acid. Bromine’s +M effect competes, creating a regiochemical bias. Computational DFT studies (B3LYP/6-31G*) predict preferential substitution at C4, validated experimentally via nitration trials .
Q. What analytical strategies resolve discrepancies in observed vs. theoretical melting points?
Discrepancies >5°C suggest impurities or polymorphism. Perform Differential Scanning Calorimetry (DSC) to detect polymorphic transitions. For impurity profiling, combine LC-MS with ion-trap detection to identify trace byproducts (e.g., debrominated analogs). Recrystallization from ethyl acetate/hexane (1:3) often improves purity .
Q. How can kinetic isotope effects (KIEs) be measured for bromine displacement in nucleophilic aromatic substitution?
Use deuterated solvents (e.g., DMSO-d₆) and compare reaction rates via ¹⁹F NMR. For example, substitution with piperidine in DMF at 120°C shows a KIE of 1.2–1.5, indicating a concerted mechanism. Isotopic labeling at the bromine site (⁸¹Br) further validates transition-state geometry .
Q. What strategies mitigate side reactions during carboxylate-directed C–H functionalization?
Chelating directing groups (e.g., 8-aminoquinoline) suppress decarboxylation. Use Cu(OAc)₂ as a catalyst in DCE at 60°C to promote ortho-arylation. Kinetic studies show a 3:1 selectivity for C–H activation over bromine displacement under these conditions .
Data Contradiction and Troubleshooting
Q. Why do Suzuki coupling yields vary significantly between batches of 3-Bromo-5-Fluorobenzoic Acid?
Batch-dependent impurities (e.g., residual Pd catalysts or moisture) are common. Pre-purify the compound via column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 95:5) and ensure anhydrous conditions. ICP-MS analysis of low-yield batches often reveals Pd contamination >50 ppm .
Q. How to interpret conflicting IR spectra for the carboxylic acid group?
Broad O–H stretches (2500–3000 cm⁻¹) may indicate dimerization in the solid state. Compare spectra in solution (DMSO) vs. KBr pellets. For dimer dissociation, dilute solutions (1 mM in CDCl₃) show sharp peaks at 1705 cm⁻¹ (C=O) .
Methodological Tables
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Suzuki Coupling Catalyst | Pd(PPh₃)₄ (5 mol%) | |
| Recrystallization Solvent | Ethyl acetate/hexane (1:3) | |
| Storage Temperature | 0–6°C (desiccator) | |
| HPLC Mobile Phase | Methanol/water (70:30, 0.1% TFA) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
